

An In-depth Technical Guide to the Chemical Structure of Ferutinin

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Compound of Interest		
Compound Name:	Ferutinin	
Cat. No.:	B000081	Get Quote

Ferutinin is a naturally occurring bioactive compound classified as a daucane-type sesquiterpene ester.[1][2] It is primarily isolated from plants of the Ferula genus, such as Ferula communis and Ferula hermonis[1][3]. This complex ester has garnered significant attention from the scientific community due to its diverse pharmacological activities, including phytoestrogenic, antioxidant, anti-inflammatory, and cytotoxic effects.[1][4] Its potential as a therapeutic agent, particularly in the context of osteoporosis and cancer, is an active area of research.[5][6][7]

Chemical Structure and Stereochemistry

The chemical structure of **Ferutinin** was elucidated through extensive spectroscopic analysis, including Infrared (IR) spectroscopy, one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMBC, HMQC, NOESY), and Mass Spectrometry (EIMS and CIMS)[8].

Ferutinin is an ester formed between the daucane sesquiterpenoid alcohol, jaeschkeanadiol, and p-hydroxybenzoic acid[8][9].

- IUPAC Name: [(3R,3aS,4S,8aR)-3-hydroxy-6,8a-dimethyl-3-propan-2-yl-1,2,3a,4,5,8-hexahydroazulen-4-yl] 4-hydroxybenzoate[8]
- Molecular Formula: C22H30O4[8]
- Molecular Weight: 358.46 g/mol [8]



The core of the molecule is a daucane skeleton, which is a bicyclic system composed of a cycloheptane ring fused to a cyclopentane ring. Key structural features critical for its biological activity have been identified. Structure-activity relationship studies have highlighted the importance of the p-hydroxybenzoyl moiety for binding to estrogen receptors and the daucane core, particularly the double bond between carbons 8 and 9, for its cytotoxic activity[9][10].

Physicochemical and Biological Properties

Ferutinin's properties have been quantified in various studies. The following table summarizes key quantitative data.

Property	Value	Source
Molecular Formula	C22H30O4	[8][11][12]
Molecular Weight	358.5 g/mol	[8][12]
Appearance	White powder	[8]
Solubility	Soluble in DMSO and Chloroform; slightly soluble in 95% alcohol; insoluble in water.	[8][12]
Estrogen Receptor Binding Affinity (IC50)	ERα: 33.1 nM	[10][12]
ERβ: 180.5 nM	[10][12]	
In Vitro Cytotoxicity (IC₅o after 72h)	MCF-7 (breast cancer cells): 29 μg/mL	[12]
TCC (bladder cancer cells): 24 μg/mL	[12]	
HFF3 (human foreskin fibroblasts): 36 μg/mL	[12]	

Experimental Protocols for Structure Elucidation

Foundational & Exploratory





The determination of **Ferutinin**'s complex structure is a representative example of modern natural product chemistry, relying on a combination of spectroscopic techniques to piece together its molecular architecture.

General Protocol:

- Isolation and Purification: **Ferutinin** is typically extracted from the roots of Ferula species using organic solvents. The crude extract is then subjected to various chromatographic techniques, such as thin-layer chromatography (TLC) and column chromatography, to isolate the pure compound[8].
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to
 determine the precise molecular weight and establish the molecular formula (C₂₂H₃₀O₄)[10].
 Fragmentation patterns observed in techniques like Electron Ionization Mass Spectrometry
 (EIMS) provide initial clues about the different components of the molecule, such as the p-hydroxybenzoyl group.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. In **Ferutinin**, characteristic absorption bands would indicate the presence of hydroxyl (-OH) groups, a carbonyl (C=O) group from the ester linkage, and aromatic C=C bonds from the benzoate ring[8][10].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework and stereochemistry.
 - ¹H NMR: Identifies all the unique proton environments in the molecule, their multiplicity (splitting patterns), and their integration (number of protons).
 - 13C NMR: Determines the number of unique carbon atoms and their chemical environment (e.g., sp², sp³, carbonyl).
 - 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY
 (Correlation Spectroscopy) reveals proton-proton couplings (which protons are adjacent).
 HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

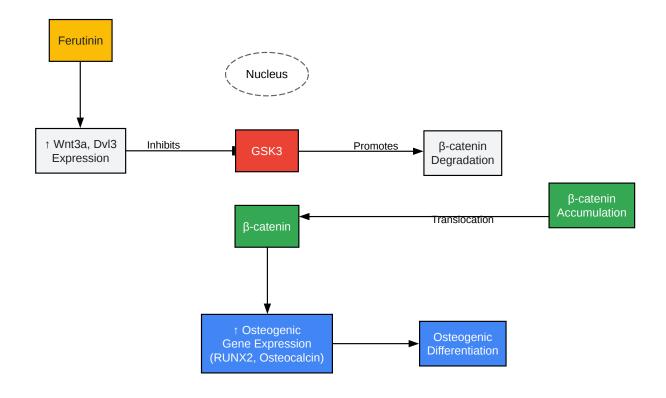


NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is vital for determining
the relative stereochemistry by identifying protons that are close to each other in space,
even if they are not directly connected through bonds[8].

Signaling Pathway Involvement: The Wnt/β-catenin Pathway

Ferutinin exerts its biological effects by modulating various cellular signaling pathways. One of the most well-documented is its ability to promote osteogenic (bone-forming) differentiation by activating the canonical Wnt/β-catenin signaling pathway.[13][14] This makes it a compound of interest for therapies against bone diseases like osteoporosis[6][13].

The activation process can be summarized as follows: **Ferutinin** treatment leads to increased expression of key pathway components like Wnt3a and Dishevelled (Dvl3). This, in turn, inhibits the action of Glycogen Synthase Kinase 3 (GSK3), preventing the degradation of β -catenin. As β -catenin accumulates in the cytoplasm, it translocates to the nucleus, where it activates transcription factors that drive the expression of osteogenic genes like RUNX2, osteocalcin, and collagen 1A1.[13][14]





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Ferutinin activation of the canonical Wnt/β-catenin signaling pathway.

Furthermore, studies show that **Ferutinin**'s effects on osteoblastic differentiation are also mediated through estrogen receptor alpha (ERα), involving the PI3K/Akt and MEK/ERK signaling pathways[15]. This multifaceted mechanism of action underscores the complexity and therapeutic potential of this natural compound.

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